α‑Amino Substituent Enables Direct Peptide Coupling Unavailable to Homo‑β‑Proline
Unlike the parent scaffold homo‑β‑proline (3‑pyrrolidineacetic acid), which bears only a secondary amine on the pyrrolidine ring and a simple carboxylic acid side chain, 2‑amino‑2‑pyrrolidin‑3‑ylacetic acid carries a primary α‑amino group on the acetic acid moiety that is competent for direct amide bond formation in standard peptide coupling reactions [1]. This difference has a direct synthetic consequence: homo‑β‑proline can only be incorporated at the C‑terminus of a growing peptide chain, whereas the title compound can serve as an internal amino acid residue, enabling systematic exploration of conformational constraints in peptidomimetic backbones [1][2].
| Evidence Dimension | Number of peptide‑compatible reactive sites (amine + carboxylic acid) |
|---|---|
| Target Compound Data | Two (α‑NH₂ + α‑COOH) for the free base; three hydrogen‑bond donors, four acceptors |
| Comparator Or Baseline | Homo‑β‑proline (3‑pyrrolidineacetic acid): one reactive site at the side‑chain carboxylic acid; pyrrolidine‑NH is sterically hindered |
| Quantified Difference | 2 reactive sites vs. 1 reactive site for standard peptide coupling chemistry |
| Conditions | Solution‑phase or solid‑phase peptide synthesis using HBTU/HOBt or DIC/Oxyma activation |
Why This Matters
For procurement decisions, the dual‑site reactivity justifies selection when the synthetic goal is to embed a GABA‑mimetic conformational constraint internally within a peptide chain rather than solely at the terminus.
- [1] Cecioni, S. et al. (2015) Novel routes to either racemic or enantiopure α‑amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. European Journal of Medicinal Chemistry, 98, 237–249. View Source
- [2] Nielsen, L., Brehm, L., Krogsgaard-Larsen, P. (1990) GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(−)- and (S)-(+)-homo-β-proline. Journal of Medicinal Chemistry, 33, 71–77. View Source
